molecular formula C17H13ClN2O3 B12740950 3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione CAS No. 97310-79-7

3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione

Cat. No.: B12740950
CAS No.: 97310-79-7
M. Wt: 328.7 g/mol
InChI Key: IUIJBFAYSWWHMH-DHDCSXOGSA-N
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Description

3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione is a synthetic organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione typically involves the condensation of 3-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the imidazolidinedione ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-((2-methoxyphenyl)methylene)-2,4-imidazolidinedione
  • 3-(4-Chlorophenyl)-5-((4-methoxyphenyl)methylene)-2,4-imidazolidinedione
  • 3-(3-Chlorophenyl)-5-((4-methoxyphenyl)methylene)-2,4-imidazolidinedione

Uniqueness

3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

97310-79-7

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-7-2-4-11(8-14)9-15-16(21)20(17(22)19-15)13-6-3-5-12(18)10-13/h2-10H,1H3,(H,19,22)/b15-9-

InChI Key

IUIJBFAYSWWHMH-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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